Brigatinib-13C6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Brigatinib-13C6 is a labeled version of brigatinib, a next-generation anaplastic lymphoma kinase inhibitor. Brigatinib is primarily used for the treatment of anaplastic lymphoma kinase-positive advanced or metastatic non-small cell lung cancer. The labeled version, this compound, is used in research to study the pharmacokinetics and metabolism of brigatinib.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Brigatinib-13C6 involves multiple steps, starting from the preparation of labeled intermediates. One of the key steps includes the reaction of 2-aminophenyldimethylphosphine oxide with other intermediates under specific conditions . The reaction conditions typically involve the use of solvents like methanol and reagents such as ammonium acetate and formic acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS/MS) is often used to validate the purity and concentration of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
Brigatinib-13C6 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for its metabolism and pharmacokinetics.
Common Reagents and Conditions
Common reagents used in these reactions include cytochrome P450 enzymes, which play a significant role in the oxidation and reduction processes . Conditions such as pH, temperature, and the presence of specific cofactors are critical for these reactions.
Major Products
The major products formed from these reactions include various metabolites that are studied to understand the drug’s pharmacokinetics and potential side effects .
Applications De Recherche Scientifique
Brigatinib-13C6 is extensively used in scientific research to study its pharmacokinetics, metabolism, and mechanism of action. It is particularly valuable in the following fields:
Chemistry: Used to study the chemical properties and reactions of brigatinib.
Biology: Helps in understanding the biological pathways and interactions of brigatinib.
Mécanisme D'action
Brigatinib-13C6 acts as a tyrosine kinase inhibitor with activity against multiple kinases, including anaplastic lymphoma kinase, ROS1, and insulin-like growth factor 1 receptor . It inhibits the activity of these kinases by binding to their ATP-binding sites, thereby blocking the signaling pathways that promote cancer cell growth and survival .
Comparaison Avec Des Composés Similaires
Similar Compounds
Crizotinib: A first-generation anaplastic lymphoma kinase inhibitor.
Ceritinib: A second-generation anaplastic lymphoma kinase inhibitor.
Alectinib: Another second-generation anaplastic lymphoma kinase inhibitor.
Uniqueness
Brigatinib-13C6 is unique due to its high potency and selectivity against a broad range of anaplastic lymphoma kinase mutants, including those resistant to other inhibitors like crizotinib and ceritinib . Its labeled version, this compound, provides valuable insights into the drug’s pharmacokinetics and metabolism, making it a crucial tool in scientific research.
Propriétés
Formule moléculaire |
C29H39ClN7O2P |
---|---|
Poids moléculaire |
590.0 g/mol |
Nom IUPAC |
5-chloro-4-N-(6-dimethylphosphoryl(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)-2-N-[2-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]phenyl]pyrimidine-2,4-diamine |
InChI |
InChI=1S/C29H39ClN7O2P/c1-35-15-17-37(18-16-35)21-11-13-36(14-12-21)22-9-10-24(26(19-22)39-2)33-29-31-20-23(30)28(34-29)32-25-7-5-6-8-27(25)40(3,4)38/h5-10,19-21H,11-18H2,1-4H3,(H2,31,32,33,34)/i5+1,6+1,7+1,8+1,25+1,27+1 |
Clé InChI |
AILRADAXUVEEIR-DZPMIYJZSA-N |
SMILES isomérique |
CN1CCN(CC1)C2CCN(CC2)C3=CC(=C(C=C3)NC4=NC=C(C(=N4)N[13C]5=[13CH][13CH]=[13CH][13CH]=[13C]5P(=O)(C)C)Cl)OC |
SMILES canonique |
CN1CCN(CC1)C2CCN(CC2)C3=CC(=C(C=C3)NC4=NC=C(C(=N4)NC5=CC=CC=C5P(=O)(C)C)Cl)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.